molecular formula C16H20O3 B13492538 rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13492538
M. Wt: 260.33 g/mol
InChI Key: POOWZHARNAEPOF-ZENOOKHLSA-N
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Description

rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a chiral bicyclic compound characterized by a 2-oxabicyclo[2.1.1]hexane core substituted with a 3-tert-butylphenyl group at the 4-position and a carboxylic acid moiety at the 5-position. Its stereochemical complexity and rigid bicyclic framework make it a valuable scaffold in medicinal chemistry, particularly for probing structure-activity relationships (SAR) in drug discovery.

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(1S,4R,5R)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C16H20O3/c1-15(2,3)10-5-4-6-11(7-10)16-8-12(19-9-16)13(16)14(17)18/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)/t12-,13+,16-/m0/s1

InChI Key

POOWZHARNAEPOF-ZENOOKHLSA-N

Isomeric SMILES

CC(C)(C)C1=CC=CC(=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C23CC(C2C(=O)O)OC3

Origin of Product

United States

Preparation Methods

The synthesis of rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves several steps. One common method is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Chemical Reactions Analysis

rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it is being explored for its potential use in treating various diseases. In industry, it is used in the production of advanced materials and polymers .

Mechanism of Action

The mechanism of action of rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Analogs

4-(4-Methoxyphenyl)-2-Oxabicyclo[2.1.1]hexane-5-Carboxylic Acid
  • Structure : Differs by a 4-methoxyphenyl substituent instead of 3-tert-butylphenyl.
  • Molecular Formula : C₁₃H₁₄O₄ (MW: 234.25 g/mol).
  • Key Differences :
    • The methoxy group introduces polarizability and hydrogen-bonding capacity, contrasting with the bulky, hydrophobic tert-butyl group.
    • Predicted to exhibit higher solubility in polar solvents compared to the tert-butyl analog .
4-(2-Methylphenyl)-2-Oxabicyclo[2.1.1]hexane-5-Carboxylic Acid
  • Structure : Substituted with a 2-methylphenyl group.
  • Molecular Formula : C₁₃H₁₄O₃ (MW: 218.25 g/mol).
  • Key Differences :
    • The methyl group at the ortho position may sterically hinder interactions with target proteins compared to the para-substituted tert-butyl group.
    • Lower steric bulk may reduce metabolic stability but improve bioavailability .

Azabicyclo Derivatives

(1R,4S,5S)-2-[(tert-Butoxy)carbonyl]-2-Azabicyclo[2.1.1]hexane-5-Carboxylic Acid
  • Structure : Replaces the oxygen bridge (2-oxa) with a nitrogen (2-aza) and includes a Boc-protected amine.
  • Molecular Formula: C₁₁H₁₇NO₄ (MW: 227.26 g/mol).
  • Boc protection enhances stability during synthetic steps but requires deprotection for biological activity .
rac-(1R,4S,5R)-2-[(tert-Butoxy)carbonyl]-2-Azabicyclo[2.1.1]hexane-5-Carboxylic Acid
  • Structure : Stereoisomer of the above, with inverted configuration at the 5-position.
  • Properties :
    • LogP = -0.33, TPSA = 54.55 Ų, indicating lower lipophilicity than the 2-oxa analog.
    • Predicted to exhibit distinct binding modes due to stereochemical differences .

Bicyclo Framework Variants

(1R,4S)-1,6,6-Trimethylbicyclo[2.1.1]hexane-5-Carboxylic Acid
  • Structure : Lacks the oxygen bridge and phenyl substituent; features three methyl groups.
  • Molecular Formula : C₁₀H₁₆O₂ (MW: 168.24 g/mol).
  • Key Differences :
    • Simplified structure with reduced steric hindrance.
    • pKa = 4.56 (predicted), suggesting stronger acidity than the target compound .
rac-(1R,4R,5R)-1-(1-Methyl-1H-Pyrazol-5-yl)Bicyclo[2.1.1]hexane-5-Carboxylic Acid
  • Structure : Substituted with a pyrazole ring instead of phenyl.
  • Molecular Formula : C₁₁H₁₄N₂O₂ (MW: 206.24 g/mol).
  • Key Differences: The pyrazole introduces hydrogen-bond donor/acceptor sites, enhancing target engagement in enzyme-active sites. Higher predicted density (1.48 g/cm³) indicates compact molecular packing .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP TPSA (Ų) pKa (Predicted)
Target Compound 168.24 ~1.5* ~54.0 ~4.8
4-(4-Methoxyphenyl) Analog 234.25 1.2 67.0 3.9
2-Azabicyclo (Boc-protected) 227.26 -0.33 54.55 3.5
Pyrazole-Substituted Analog 206.24 1.48 58.2 4.56

*Estimated based on structural analogs.

Biological Activity

Rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C13H14O4
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 2694057-22-0

The compound features a bicyclic structure with a carboxylic acid functional group and a tert-butylphenyl substituent, which is believed to influence its biological interactions.

PropertyValue
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
CAS Number2694057-22-0
PurityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The specific interactions can modulate enzymatic activity or receptor signaling pathways, which may lead to therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, studies have shown that similar bicyclic compounds can inhibit enzymes involved in metabolic pathways, suggesting a potential role in drug development for conditions like obesity or diabetes.

Receptor Modulation

The compound's structural features suggest it could act as a modulator for certain receptors, potentially influencing signaling pathways related to pain, inflammation, or metabolic regulation.

Study 1: Interaction with Enzymes

A study explored the interaction of this compound with specific enzymes involved in lipid metabolism. The results indicated that the compound could significantly reduce the activity of these enzymes in vitro, suggesting potential applications in lipid-lowering therapies.

Study 2: Receptor Binding Affinity

Another investigation assessed the binding affinity of the compound to various receptors associated with pain modulation. The findings revealed that it exhibited moderate affinity towards these receptors, indicating its potential as an analgesic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

Compound NameEnzyme InhibitionReceptor ModulationNotes
This compoundModerateModeratePotential for drug development
rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidHighLowStronger enzyme inhibition
rac-(1R,4S,5S)-4-(phenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidLowModerateLess complex structure

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